N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide
Description
N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is a benzamide derivative featuring a benzo[d]thiazol core substituted with methyl groups at positions 5 and 7 and an isopropoxybenzamide moiety. Its structure combines a rigid aromatic thiazole ring with a flexible benzamide group, which may influence its bioavailability and target binding efficiency.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-11(2)23-15-7-5-14(6-8-15)18(22)21-19-20-16-10-12(3)9-13(4)17(16)24-19/h5-11H,1-4H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAOGORNDDSUKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzamide derivatives. The reaction conditions often include the use of coupling agents such as uronium-type activating systems (e.g., TBTU/HOBt/DIPEA) or phosphonic acid anhydride methods (e.g., T3P/Py) to facilitate the formation of amides in moderate to excellent yields . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-5 and C-2 positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . Molecular docking studies have shown that the compound can bind to protein receptors, influencing their function and leading to various biological effects .
Comparison with Similar Compounds
Core Heterocyclic Scaffold
The benzo[d]thiazol core in the target compound distinguishes it from triazole-based analogs (e.g., compounds [7–9] in ). Triazole derivatives, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones, exhibit tautomerism between thiol and thione forms, which is absent in the rigid benzo[d]thiazol system . The benzo[d]thiazol ring may confer greater metabolic stability compared to triazoles, which are prone to oxidative degradation.
Substituent Effects
- The 4-isopropoxy group on the benzamide moiety may increase lipophilicity compared to sulfonyl or halogenated substituents in analogs like compounds [4–6] ().
- Halogenated Phenyl Groups : Analogs such as [4–6] () feature 2,4-difluorophenyl and sulfonyl groups, which introduce strong electron-withdrawing effects. These substituents may enhance electrophilic reactivity but reduce solubility compared to the isopropoxy group in the target compound.
Functional Group Analysis
- Amide vs. Thioamide : The target compound’s benzamide group (C=O stretching at ~1663–1682 cm⁻¹, based on analogous IR data in ) contrasts with thioamide (C=S at ~1243–1258 cm⁻¹) in hydrazinecarbothioamides [4–6]. The amide group likely offers stronger hydrogen-bonding capacity, critical for target engagement .
Data Tables
Table 1: Structural and Spectral Comparison of Key Compounds
| Compound Class | Core Structure | Key Substituents | IR Spectral Features (cm⁻¹) | Tautomerism Observed? |
|---|---|---|---|---|
| Target Compound | Benzo[d]thiazol | 5,7-dimethyl, 4-isopropoxy | C=O (amide): ~1663–1682 | No |
| Hydrazinecarbothioamides [4–6] | Triazole-thione | 2,4-difluorophenyl, sulfonyl | C=S: 1243–1258; NH: 3150–3319 | Yes (thione/thiol) |
| S-Alkylated Triazoles [10–15] | Triazole | Alkyl, fluorophenyl | Absent C=O; C-S: 1247–1255 | No |
Table 2: Hypothetical Pharmacokinetic Properties
| Property | Target Compound | Triazole-Thiones [7–9] | Hydrazinecarbothioamides [4–6] |
|---|---|---|---|
| LogP (Predicted) | ~3.5 (moderate lipo.) | ~2.8 (polar sulfonyl) | ~3.0 (halogenated) |
| Metabolic Stability | High (rigid core) | Moderate (tautomerism) | Low (reactive thioamide) |
| Hydrogen-Bond Donors | 1 (amide NH) | 2–3 (NH, SH) | 2 (NH, SH) |
Research Findings and Limitations
- Spectral Confirmation : The absence of C=O in triazoles [7–9] (IR data in ) contrasts with the target’s amide group, underscoring functional group diversity in SAR studies .
- Gaps in Evidence: No direct pharmacological or solubility data for the target compound are available in the provided sources. Comparative studies with benzo[d]thiazol derivatives remain speculative without experimental validation.
Biological Activity
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is a synthetic compound derived from benzothiazole, known for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety with an isopropoxy group attached to the benzamide structure. The presence of methyl groups at the 5 and 7 positions of the benzothiazole ring enhances its chemical stability and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₂O₂S |
| Molecular Weight | 348.44 g/mol |
| CAS Number | 895423-03-7 |
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide exhibits its biological effects through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition can lead to reduced pain and inflammation.
- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis, leading to cell death .
- Antitumor Effects : Research has demonstrated that N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide can inhibit the proliferation of cancer cells in vitro. It has shown significant cytotoxicity against various cancer cell lines, including lung cancer cells (A549, HCC827) in both two-dimensional (2D) and three-dimensional (3D) cultures .
Antitumor Activity
In a study evaluating the antitumor activity of various benzothiazole derivatives, N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide was subjected to cytotoxicity assays against multiple cancer cell lines. The results indicated varying degrees of effectiveness:
| Cell Line | IC₅₀ (μM) | Activity Level |
|---|---|---|
| A549 | 6.75 ± 0.19 | High |
| HCC827 | 5.13 ± 0.97 | Moderate |
| NCI-H358 | 4.01 ± 0.95 | High |
The compound exhibited selective cytotoxicity towards cancer cells while showing moderate effects on normal lung fibroblast cells (MRC-5), indicating the need for further optimization to reduce toxicity .
Antimicrobial Activity
The antimicrobial efficacy of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide was assessed using broth microdilution methods against common pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These findings suggest that the compound has promising potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Case Studies and Research Findings
- Study on Antitumor Activity : A comprehensive study involved testing N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide on human lung cancer cell lines using both 2D and 3D cultures. The results indicated significant inhibition of cell proliferation and induced apoptosis in cancer cells .
- Antimicrobial Efficacy Assessment : Another research focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The results confirmed its effectiveness in inhibiting bacterial growth, suggesting its potential use in developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
